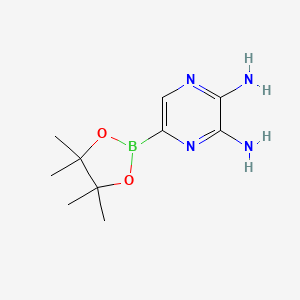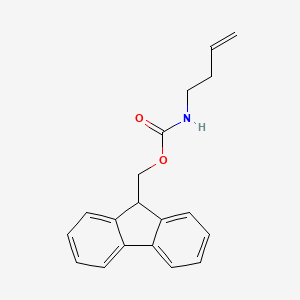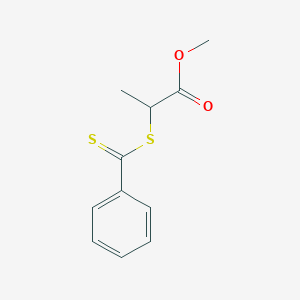
1-(Methoxycarbonyl)ethyl benzodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxycarbonyl)ethyl benzodithioate, also known as 2-[(Phenylthioxomethyl)thio]propanoic acid methyl ester, is a chemical compound with the molecular formula C11H12O2S2 and a molecular weight of 240.34 g/mol . This compound is primarily used as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in controlled radical polymerization processes .
Preparation Methods
The synthesis of 1-(Methoxycarbonyl)ethyl benzodithioate typically involves the reaction of 2-bromo-2-methylpropanoic acid with thiophenol, followed by esterification with methanol . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through techniques such as column chromatography .
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Methoxycarbonyl)ethyl benzodithioate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different esters or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Methoxycarbonyl)ethyl benzodithioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Methoxycarbonyl)ethyl benzodithioate as a RAFT agent involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator in the polymerization reaction, allowing for precise control over the molecular weight and distribution of the resulting polymers . The molecular targets and pathways involved include the formation of a stable intermediate that can undergo further polymerization or fragmentation .
Comparison with Similar Compounds
1-(Methoxycarbonyl)ethyl benzodithioate is unique compared to other RAFT agents due to its specific structure and reactivity. Similar compounds include:
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid N-hydroxysuccinimide ester
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 2-Cyano-2-propyl benzodithioate
These compounds share similar functionalities but differ in their specific applications and reactivity profiles .
Properties
IUPAC Name |
methyl 2-(benzenecarbonothioylsulfanyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S2/c1-8(10(12)13-2)15-11(14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFPXUQEUXJYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC(=S)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474746-06-0 |
Source


|
| Record name | 474746-06-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11752749.png)
![3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11752750.png)
![7-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11752757.png)
![5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid](/img/structure/B11752764.png)
![[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11752765.png)
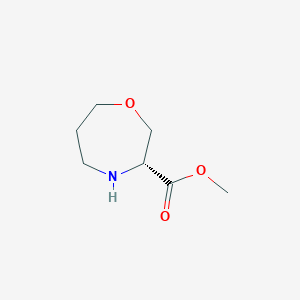
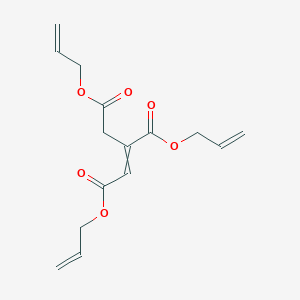
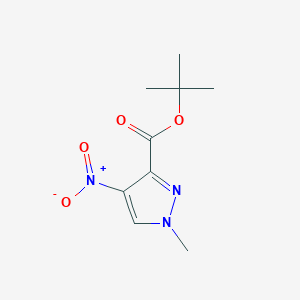
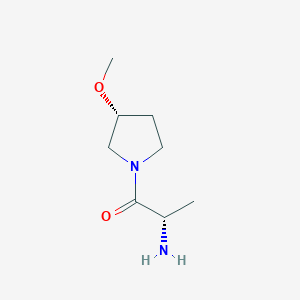
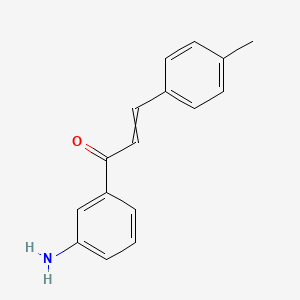
![[(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11752800.png)
